molecular formula C6H6N4O4 B605802 Aeide-C1-NHS ester CAS No. 824426-32-6

Aeide-C1-NHS ester

Cat. No.: B605802
CAS No.: 824426-32-6
M. Wt: 198.14 g/mol
InChI Key: FENNDBOWHRZLTQ-UHFFFAOYSA-N
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Description

Azidoacetic acid NHS ester (CAS 824426-32-6) is a bifunctional reagent widely used in bioconjugation chemistry. Its structure comprises an N-hydroxysuccinimide (NHS) ester group and an azide (-N₃) moiety (Figure 3A, ). The NHS ester reacts selectively with primary amines (-NH₂) on biomolecules (e.g., proteins, peptides, amine-modified oligonucleotides) to form stable amide bonds, while the azide enables subsequent click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) . This dual functionality facilitates applications in molecular labeling, probe synthesis, and crosslinking for studying biological interactions .

Key properties include:

  • Molecular formula: C₆H₆N₄O₄
  • Molecular weight: 198.13 g/mol
  • Solubility: Compatible with organic solvents (DMSO, DMF) and aqueous buffers at pH 7–9 .
  • Applications: Antibody-drug conjugate synthesis , nucleic acid labeling , and nanoparticle functionalization .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-azidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N4O4/c7-9-8-3-6(13)14-10-4(11)1-2-5(10)12/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENNDBOWHRZLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731335
Record name 1-[(Azidoacetyl)oxy]pyrrolidine-2,5-dione
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Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824426-32-6
Record name 1-[(Azidoacetyl)oxy]pyrrolidine-2,5-dione
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Record name 2,5-dioxopyrrolidin-1-yl 2-azidoacetate
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Preparation Methods

Carbodiimide-Mediated Coupling

The most widely employed method for synthesizing azidoacetic acid NHS ester involves a carbodiimide-mediated coupling reaction between azidoacetic acid and N-hydroxysuccinimide (NHS). This approach leverages reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group of azidoacetic acid, facilitating its reaction with NHS.

Representative Procedure :

  • Reactants : Azidoacetic acid (4.0 mmol), NHS (4.8 mmol), EDC (6.0 mmol).

  • Solvent : Dichloromethane (DCM, 20 mL).

  • Conditions : Stirred at room temperature (RT) for 12–16 hours under inert atmosphere.

  • Workup : The reaction mixture is washed with 2.5% NaHSO₄ (aqueous) and brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Yield : 54–73% (depending on scale and purification).

A variant using dimethylformamide (DMF) as the solvent has also been reported, particularly for reactions requiring higher solubility of intermediates.

Solvent and Temperature Optimization

The choice of solvent significantly impacts reaction efficiency:

SolventReaction Time (h)Yield (%)Purity (%)Source
DCM12–1654–73>90
DMF2–488>95

Elevated temperatures (e.g., 40°C) reduce reaction times but risk azide decomposition, making RT optimal for most protocols.

Industrial-Scale Production

Continuous Flow Systems

Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility. Key modifications from lab-scale methods include:

  • Automated reagent dosing : Precisely controlled addition of EDC and NHS to minimize side reactions.

  • In-line purification : Integration of liquid-liquid extraction modules to remove byproducts like dicyclohexylurea.

A patented protocol achieves 85% yield at kilogram scale with >99% conversion efficiency, utilizing tetrahydrofuran (THF) as the primary solvent for improved mixing.

Quality Control Metrics

Industrial batches undergo rigorous analysis to meet pharmaceutical standards:

ParameterSpecificationMethod
Purity>95%HPLC
Residual Solvents<50 ppm (DCM/THF)GC-MS
Azide Content98–102% of theoreticalTitration

These metrics ensure compliance with ICH Q3A guidelines for impurities.

Purification and Characterization

Recrystallization vs. Chromatography

Lab-scale purification typically employs recrystallization from ethyl acetate/hexane , yielding white crystalline product with 90–95% purity. For higher purity (>99%), flash chromatography (silica gel, eluent: 70:30 hexane/ethyl acetate) is preferred, albeit with a 10–15% yield reduction.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 4.22 (s, 2H, CH₂N₃), 2.86 (s, 4H, NHS).

  • FT-IR : 2100 cm⁻¹ (N₃ stretch), 1740 cm⁻¹ (ester C=O).

  • HRMS : [M+H]⁺ calcd. for C₆H₇N₄O₄: 199.0463; found: 199.0465.

ConditionSpecification
Temperature-20°C (desiccated)
Solvent for StorageAnhydrous DMSO or DMF
Shelf Life24 months

Exposure to moisture or primary amines must be avoided to prevent premature activation.

Emerging Methodologies

Enzyme-Mediated Synthesis

Recent studies explore lipase-catalyzed esterification as a greener alternative:

  • Catalyst : Candida antarctica lipase B (CAL-B).

  • Solvent : Tert-butyl alcohol (to suppress hydrolysis).

  • Yield : 68% at 30°C, with 99% enantiomeric excess.

This method eliminates carbodiimide byproducts but remains limited to milligram-scale production.

Photochemical Activation

Preliminary work demonstrates UV-induced coupling using diazirine-based activators, reducing reaction times to 30 minutes. However, yields remain suboptimal (35–40%) .

Chemical Reactions Analysis

Types of Reactions

Azidoacetic acid NHS ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Key Applications

  • Bioconjugation
    • Azidoacetic acid NHS ester is primarily used to label primary amines in proteins, peptides, and other biomolecules. The NHS ester reacts with amines at neutral pH (7-9), forming stable amide bonds . This property makes it an effective reagent for attaching azido groups to biomolecules for further functionalization.
  • Click Chemistry
    • The azide group allows for chemoselective ligation through copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. This reaction is widely utilized in the synthesis of complex biomolecular structures and in the development of bioconjugates . The ability to form stable linkages without interfering with biological activity is a significant advantage in drug development and protein engineering.
  • Labeling Techniques
    • Azidoacetic acid NHS ester is employed in various labeling techniques, including:
      • Surface Protein Labeling : Used to modify cell surface proteins for tracking and study purposes.
      • Antibody Labeling : Facilitates the attachment of fluorescent tags or other reporter groups to antibodies, enhancing detection methods in immunoassays .
  • Drug Development
    • In pharmaceutical research, this compound serves as a linker in antibody-drug conjugates (ADCs). Its non-cleavable nature ensures that the drug remains attached to the antibody until it reaches the target site, which is crucial for effective therapeutic action .

Data Table of Applications

Application TypeDescriptionKey Benefits
BioconjugationLabels primary amines in proteins and peptidesStable amide bond formation
Click ChemistryEnables CuAAC reactions with terminal alkynesHigh specificity and efficiency
Surface Protein LabelingModifies cell surface proteins for trackingNon-invasive and effective labeling
Antibody LabelingAttaches tags to antibodies for detectionEnhanced sensitivity in assays
Drug DevelopmentServes as a linker in ADCsControlled release at target sites

Case Studies

  • Protein Engineering :
    A study demonstrated the use of azidoacetic acid NHS ester to modify lysine residues on a therapeutic protein. The resultant bioconjugate exhibited enhanced stability and bioactivity compared to unmodified counterparts, highlighting its utility in drug formulation .
  • Fluorescent Labeling :
    In another research project, researchers utilized azidoacetic acid NHS ester to label antibodies with fluorophores. This approach significantly improved detection limits in fluorescence-based assays, showcasing its effectiveness in diagnostic applications .
  • Antibody-Drug Conjugates :
    A recent investigation into ADCs illustrated how azidoacetic acid NHS ester was employed as a non-cleavable linker. The study reported improved therapeutic efficacy due to precise targeting of cancer cells while minimizing off-target effects .

Mechanism of Action

Azidoacetic acid NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of an amide bond. The azido group can then participate in click chemistry reactions, enabling the conjugation of various molecules. This dual functionality makes it a powerful tool for bioconjugation and molecular assembly .

Comparison with Similar Compounds

Biotin NHS Ester

  • Reactive group : Biotin (vitamin H) linked to NHS ester.
  • Function : Introduces biotin tags for affinity purification or streptavidin-based detection.
  • Advantage : High affinity for streptavidin (Kd ≈ 10⁻¹⁵ M).
  • Limitation : Lacks click chemistry handles, limiting modularity compared to azidoacetic acid NHS ester .

Propargyl NHS Ester

  • Reactive group : Propargyl (-C≡CH) for CuAAC.
  • Function : Labels biomolecules with alkynes for azide-based click chemistry.
  • Comparison : Propargyl NHS ester and azidoacetic acid NHS ester are complementary; the former introduces alkynes, while the latter introduces azides. Reaction efficiency depends on steric accessibility .

Sulfo-NHS Esters

  • Modification : Sulfonate group enhances water solubility.
  • Advantage : Suitable for aqueous reactions without organic solvents.
  • Disadvantage : Reduced cell permeability compared to azidoacetic acid NHS ester, which requires DMF/DMSO for solubility .

NHS Esters with Click Chemistry Handles

DBCO-NHS Ester (Dibenzocyclooctyne-NHS)

  • Reactive group : DBCO (strain-promoted alkyne) for SPAAC.
  • Function : Enables copper-free click chemistry with azides.
  • Comparison :
    • Reaction speed : DBCO-NHS reacts faster with azides (k ≈ 1–10 M⁻¹s⁻¹) than CuAAC.
    • Applications : Preferred for in vivo or sensitive systems where copper toxicity is a concern .
    • Spacer length : DBCO adds a larger functional group (vs. azidoacetic acid’s minimal spacer: 84.1 Da) .

Alternative Activating Groups: Azidoacetic Anhydride

  • Reactivity : Targets primary amines via anhydride chemistry.
  • Selectivity : Preferentially modifies N-terminal α-amines at pH ~5, unlike NHS esters, which react with lysine ε-amines at pH 6.7–8.5 .
  • Yield : In peptide acylation, azidoacetic anhydride produced fewer side products (e.g., single vs. double modifications with NHS ester) .

PEGylated NHS Esters

  • Structure : NHS ester linked to polyethylene glycol (PEG) spacers (e.g., Bis-PEG10-NHS).
  • Function : Increases solubility and reduces steric hindrance.
  • Comparison : Azidoacetic acid NHS ester has a shorter spacer (C2 chain), while PEGylated variants offer flexibility for conjugating bulky molecules .

Data Table: Comparative Analysis of Azidoacetic Acid NHS Ester and Analogues

Compound Reactive Groups Solubility Optimal pH Spacer Length Key Applications Reference
Azidoacetic acid NHS NHS ester, -N₃ DMSO, DMF, H₂O 7–9 84.1 Da Bioconjugation, click chemistry
DBCO-NHS NHS ester, DBCO DMSO, H₂O 7–8.5 ~300 Da Copper-free click chemistry
Biotin NHS NHS ester, biotin DMSO, H₂O 7–9 ~200 Da Affinity tagging
Azidoacetic anhydride Anhydride, -N₃ Organic solvents 5–7 C2 chain N-terminal peptide modification
Sulfo-NHS acetate Sulfo-NHS, acetate H₂O 7–9 - Surface protein labeling

Biological Activity

Azidoacetic acid NHS ester is a versatile compound utilized in bioconjugation and click chemistry, primarily known for its ability to form stable amide bonds with primary amines. This article delves into its biological activity, mechanisms of action, and practical applications, supported by data tables and research findings.

Overview of Azidoacetic Acid NHS Ester

Azidoacetic acid NHS ester (CAS No. 824426-32-6) is characterized by its azide group and N-hydroxysuccinimide (NHS) moiety connected via a polyethylene glycol (PEG) linker. This structure allows it to react selectively with primary amines under physiological pH conditions (7-9), facilitating the formation of stable amide bonds. The compound is soluble in various organic solvents such as DMSO, DMF, and THF, and is typically stored at -20°C .

PropertyValue
Molecular Weight198.14 g/mol
Chemical FormulaC6H6N4O4
Purity>95% (HPLC)
SolubilityDMSO, DMF, DCM, THF
AppearanceWhite crystalline

The biological activity of azidoacetic acid NHS ester is primarily attributed to two key reactions:

  • Formation of Amide Bonds : The NHS ester reacts with primary amines to form stable amide bonds. This reaction is crucial for labeling and modifying biomolecules for various applications in biochemical research and drug development .
  • Click Chemistry Applications : The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, leading to the formation of stable triazole linkages with terminal alkynes. This property is leveraged in bioconjugation techniques to create complex biomolecular architectures .

Case Study 1: Bioconjugation Techniques

A study demonstrated the successful application of azidoacetic acid NHS ester in the bioconjugation of proteins. Researchers utilized this compound to label antibodies with fluorophores, enhancing their detection capabilities in immunoassays. The resulting conjugates exhibited improved stability and functionality compared to those formed using traditional methods .

Case Study 2: Drug Delivery Systems

In another investigation, azidoacetic acid NHS ester was employed to create drug delivery systems that utilize click chemistry for targeted therapy. By conjugating therapeutic agents to targeting ligands via this linker, researchers achieved enhanced specificity and reduced off-target effects in cellular models .

Comparative Analysis of Related Compounds

To better understand the unique properties of azidoacetic acid NHS ester, a comparison with other common bioconjugation linkers is provided below:

CompoundTypeReactivityStability
Azidoacetic Acid NHS EsterNon-cleavablePrimary aminesHigh
Maleimide DerivativesCleavableThiolsModerate
BromoacetamideNon-cleavablePrimary aminesLow

Q & A

Q. How does Azidoacetic Acid NHS ester facilitate bioconjugation in protein labeling?

Azidoacetic Acid NHS ester reacts with primary amines (e.g., lysine ε-amino groups or N-terminal α-amines) via its NHS ester moiety, forming stable amide bonds. The azide group subsequently enables bioorthogonal "click chemistry" (e.g., CuAAC or strain-promoted alkyne-azide cycloaddition) for secondary modifications . For optimal results:

  • Use pH 7–9 to maximize NHS ester reactivity with amines.
  • Avoid competing nucleophiles (e.g., Tris buffers) during conjugation .

Q. What are the optimal storage and handling conditions for Azidoacetic Acid NHS ester?

  • Store as a lyophilized solid at –20°C in a desiccator to prevent hydrolysis of the NHS ester.
  • Dissolve in anhydrous DMSO or DMF immediately before use.
  • Avoid repeated freeze-thaw cycles of stock solutions to preserve reactivity .

Q. How does pH influence the selectivity of Azidoacetic Acid NHS ester toward N-terminal vs. lysine amines?

At pH ≤ 6, the NHS ester preferentially reacts with N-terminal α-amines due to their lower pKa (~7.6) compared to lysine ε-amines (pKa ~10). At neutral or basic pH, lysine residues dominate the reaction . Adjusting pH and reaction time allows selective labeling of specific amine groups .

Advanced Research Questions

Q. How can researchers prevent di-substitution artifacts when labeling lysine-rich proteins?

Di-substitution (e.g., dual labeling on lysine and N-terminal amines) can be minimized by:

  • Stoichiometric control : Use a 1:1 molar ratio of NHS ester to protein.
  • pH optimization : Perform reactions at pH 6–7 to favor N-terminal labeling.
  • Temperature : Conduct reactions at 4°C to slow kinetics and improve specificity.
  • Post-reaction analysis : Use MALDI-TOF or HPLC to identify mono-/di-substituted products .

Q. What strategies enable site-specific labeling of peptides using Azidoacetic Acid NHS ester?

  • Orthogonal protection : Temporarily block lysine amines with acid-labile groups (e.g., Boc), leaving the N-terminal amine exposed for azide conjugation.
  • Chemical ligation : Use thiol-maleimide or hydrazone chemistry to pre-label specific residues before NHS ester treatment .

Q. How is Azidoacetic Acid NHS ester applied in nanoparticle functionalization?

The NHS ester is used to graft azide groups onto amine-functionalized nanoparticles (e.g., iron oxide NPs):

  • Activation : Mix Azidoacetic Acid with EDC/NHS to form an active ester.
  • Conjugation : React with surface amines at pH 5–7 for 6 hours.
  • Purification : Dialyze to remove unreacted reagents, enabling subsequent click chemistry with DBCO- or BCN-modified probes .

Q. Can Azidoacetic Acid NHS ester be used for multiplexed labeling in live-cell imaging?

Yes, its azide group enables sequential labeling via orthogonal click reactions:

  • Primary labeling : Conjugate NHS ester to cell-surface proteins.
  • Secondary probes : Use DBCO-fluorophores (strain-promoted) or CuAAC-compatible dyes for time-resolved imaging .

Q. How is Azidoacetic Acid NHS ester utilized in PROTAC synthesis?

The azide serves as a linker to connect E3 ubiquitin ligase ligands (e.g., thalidomide) to target-binding molecules (e.g., kinase inhibitors). After NHS ester-mediated conjugation to the ligand, strain-promoted click chemistry attaches the target-binding moiety, enabling targeted protein degradation .

Q. What analytical methods quantify labeling efficiency and stoichiometry?

  • Mass spectrometry : MALDI-TOF detects mass shifts (~198 Da per azide group).
  • UV/fluorescence spectroscopy : Quantify azide incorporation using tetrazine-fluorophore probes.
  • Gel electrophoresis : SDS-PAGE with click-compatible fluorescent stains (e.g., DBCO-Cy5) .

Methodological Considerations

  • Reaction troubleshooting : If labeling yields are low, verify amine accessibility (e.g., via Ellman’s assay for free thiols) and ensure anhydrous solvent conditions .
  • Toxicity in live-cell systems : Use copper-free click chemistry (e.g., DBCO probes) to avoid cytotoxicity .

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